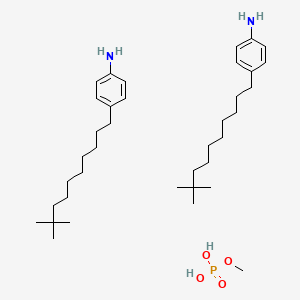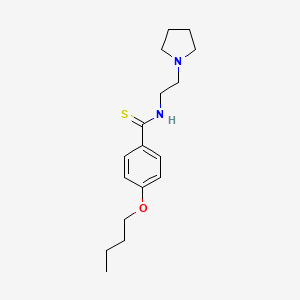
Benzamide, p-butoxy-N-(2-pyrrolidinylethyl)thio-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, p-butoxy-N-(2-pyrrolidinylethyl)thio- is a complex organic compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid and are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. This particular compound features a benzamide core with a p-butoxy group and a pyrrolidinylethylthio substituent, which imparts unique chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, p-butoxy-N-(2-pyrrolidinylethyl)thio- typically involves multiple steps, starting with the preparation of the benzamide core. The p-butoxy group is introduced through an etherification reaction, while the pyrrolidinylethylthio group is added via a nucleophilic substitution reaction. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of Benzamide, p-butoxy-N-(2-pyrrolidinylethyl)thio- is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the use of automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. This approach minimizes the risk of side reactions and enhances the overall efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Benzamide, p-butoxy-N-(2-pyrrolidinylethyl)thio- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of secondary amines or alcohols.
Substitution: Nucleophilic substitution reactions are common, where the pyrrolidinylethylthio group can be replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF or THF.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Secondary amines, alcohols.
Substitution: Various substituted benzamides.
Wissenschaftliche Forschungsanwendungen
Benzamide, p-butoxy-N-(2-pyrrolidinylethyl)thio- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its therapeutic potential in treating neurological disorders due to its ability to interact with specific receptors in the brain.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Wirkmechanismus
The mechanism of action of Benzamide, p-butoxy-N-(2-pyrrolidinylethyl)thio- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzamide: The simplest derivative of benzoic acid, used as a starting material for various chemical syntheses.
p-Butoxybenzamide: Similar structure but lacks the pyrrolidinylethylthio group, resulting in different chemical properties.
N-(2-Pyrrolidinylethyl)thio-benzamide: Similar but without the p-butoxy group, affecting its solubility and reactivity.
Uniqueness
Benzamide, p-butoxy-N-(2-pyrrolidinylethyl)thio- is unique due to the presence of both the p-butoxy and pyrrolidinylethylthio groups, which confer distinct chemical and physical properties. These groups enhance its solubility in organic solvents, increase its reactivity in nucleophilic substitution reactions, and provide specific interactions with biological targets, making it a valuable compound in various research and industrial applications.
Eigenschaften
CAS-Nummer |
72004-12-7 |
|---|---|
Molekularformel |
C17H26N2OS |
Molekulargewicht |
306.5 g/mol |
IUPAC-Name |
4-butoxy-N-(2-pyrrolidin-1-ylethyl)benzenecarbothioamide |
InChI |
InChI=1S/C17H26N2OS/c1-2-3-14-20-16-8-6-15(7-9-16)17(21)18-10-13-19-11-4-5-12-19/h6-9H,2-5,10-14H2,1H3,(H,18,21) |
InChI-Schlüssel |
VBPIIXDTFHDGNV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC1=CC=C(C=C1)C(=S)NCCN2CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Diethyl [(1H-indol-2-yl)methylidene]propanedioate](/img/structure/B14479739.png)
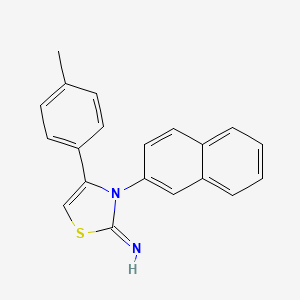

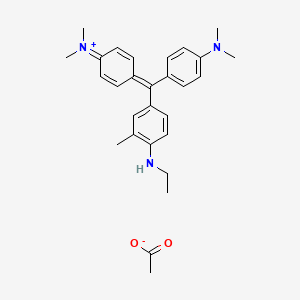


![5-[(E)-[4-[(E)-(8-hydroxy-5-quinolyl)azo]phenyl]azo]quinolin-8-ol](/img/structure/B14479771.png)
![[1,1'-Biphenyl]-4-yl bis(2,5-dimethylphenyl) phosphite](/img/structure/B14479775.png)


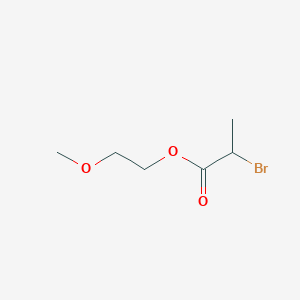
![11-methyl-11H-benzo[a]fluorene](/img/structure/B14479801.png)
![6,7-Dihydrocyclopenta[e][1,3]thiazine-2,4(3H,5H)-dione](/img/structure/B14479802.png)
